

Understanding the chemical structure of Danirixin

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Compound of Interest

Compound Name: Danirixin

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An In-depth Technical Guide to the Chemical Structure of Danirixin

This guide provides a comprehensive overview of the chemical structure, properties, and characterization of **Danirixin** (GSK1325756), a selective antagonist of the CXC chemokine receptor 2 (CXCR2).^{[1][2][3]} It is intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Danirixin is a small molecule, non-peptide, diaryl urea-based compound.^{[1][4]} Its chemical structure has been elucidated and is well-defined.

- IUPAC Name: 1-[4-chloro-2-hydroxy-3-[(3S)-piperidin-3-yl]sulfonylphenyl]-3-(3-fluoro-2-methylphenyl)urea
- CAS Number: 954126-98-8
- Molecular Formula: C₁₉H₂₁ClFN₃O₄S
- SMILES: CC1=C(C=CC=C1F)NC(=O)NC2=C(C(=C(C=C2)Cl)S(=O)(=O)[C@H]3CCCCNC3)O
- InChI: InChI=1S/C19H21ClFN3O4S/c1-11-14(21)5-2-6-15(11)23-19(26)24-16-8-7-13(20)18(17(16)25)29(27,28)12-4-3-9-22-10-12/h2,5-8,12,22,25H,3-4,9-10H2,1H3,(H2,23,24,26)/t12-m/s1

- InChIKey: NGYNBSHYFOFVLS-LBPRGKRZSA-N

The structure features a central urea linkage connecting a substituted phenyl ring and a fluorinated methylphenyl group. The phenyl ring is further substituted with a chloro group, a hydroxyl group, and a sulfonyl group attached to a chiral piperidine moiety.

Physicochemical and Pharmacological Properties

The following table summarizes key quantitative data for **Danirixin**.

Property	Value	Notes
Molecular Weight	441.9 g/mol	
Formulation	Crystalline solid	A hydrobromide salt form has also been developed to improve biopharmaceutical properties.
Solubility	Insoluble in water and ethanol. Soluble in DMSO (e.g., 88 mg/mL, 100 mg/mL).	Highest solubility is observed at pH <2.
IC ₅₀ (CXCL8 binding)	12.5 nM	For binding to Chinese hamster ovary (CHO) cell-expressed human CXCR2.
pIC ₅₀ (CXCL8 binding)	7.9	Negative log of the 50% inhibitory concentration for binding to human CXCR2.
Selectivity	78-fold selective for CXCR2 over CXCR1	IC ₅₀ for CXCR1 is 977 nM.
K _B (Ca ²⁺ -mobilization)	6.5 nM	Antagonist dissociation constant in Ca ²⁺ -mobilization assays.
pA ₂ (Ca ²⁺ -mobilization)	8.44	Antagonist potency in Ca ²⁺ -mobilization assays.
pIC ₅₀ (Neutrophil Act.)	6.3 (human), 6.05 (rat)	Inhibition of CD11b upregulation on neutrophils challenged with CXCL1 (human) or CXCL2 (rat).
ED ₅₀ (in vivo)	1.4 mg/kg (LPS challenge), 16 mg/kg (Ozone challenge)	Median effective dose to block neutrophil influx into the lung in rats.

Structural Elucidation and Characterization Protocols

The unambiguous determination of **Danirixin**'s chemical structure relies on a combination of modern analytical techniques. While the specific internal development reports are not publicly available, the standard experimental protocols for a small molecule like **Danirixin** would involve the following methodologies.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for determining the carbon-hydrogen framework of a new chemical entity.
 - Methodology: A sample of purified **Danirixin** is dissolved in a suitable deuterated solvent (e.g., DMSO- d_6). 1D NMR spectra (1H and ^{13}C) are acquired to identify the number and types of protons and carbons. 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then performed to establish connectivity between adjacent protons, directly attached protons and carbons, and protons and carbons separated by two or three bonds, respectively. This allows for the complete assembly of the molecular fragments into the final structure. The presence of fluorine would also be confirmed by ^{19}F NMR.
- Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the molecule.
 - Methodology: High-resolution mass spectrometry (HRMS) is employed to obtain a highly accurate mass measurement of the molecular ion. This data is used to calculate the molecular formula ($C_{19}H_{21}ClFN_3O_4S$) with high confidence. Tandem MS (MS/MS) experiments can be used to fragment the molecule, providing further structural information that corroborates the connectivities determined by NMR.

Crystallographic Analysis

- Single Crystal X-ray Diffraction (SCXRD): This technique provides the definitive 3D atomic arrangement of a molecule in its crystalline solid state.

- Methodology: A high-quality single crystal of **Danirixin** is grown. This crystal is then mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is measured and analyzed to calculate the electron density map of the molecule. From this map, the precise positions of all atoms (including relative and absolute stereochemistry, such as the (S)-configuration at the piperidine ring) can be determined, confirming the molecular structure, geometry, and intermolecular interactions.

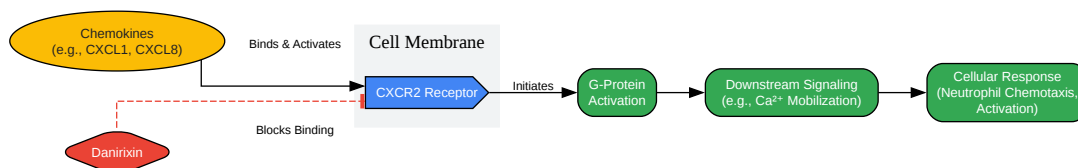
Pharmacological Characterization

- Competitive Binding Assays: These assays are used to determine the affinity of **Danirixin** for its target receptor, CXCR2.
 - Methodology: Membranes from cells expressing the human CXCR2 receptor are incubated with a radiolabeled ligand (e.g., [¹²⁵I]CXCL8) and varying concentrations of **Danirixin**. The amount of radiolabeled ligand displaced by **Danirixin** is measured, allowing for the calculation of the IC₅₀ value, which is the concentration of **Danirixin** required to inhibit 50% of the specific binding.
- Calcium (Ca²⁺) Mobilization Assay: This functional assay measures the ability of **Danirixin** to block the intracellular signaling cascade initiated by agonist binding to CXCR2.
 - Methodology: CHO cells expressing human CXCR2 are loaded with a calcium-sensitive fluorescent dye. The cells are then treated with varying concentrations of **Danirixin** before being challenged with a CXCR2 agonist like CXCL8. The binding of CXCL8 to CXCR2 normally triggers a release of intracellular calcium, causing an increase in fluorescence. The ability of **Danirixin** to competitively inhibit this fluorescence increase is measured to determine its antagonist potency (K_B and pA₂).

Visualizations

Mechanism of Action: CXCR2 Signaling Pathway

Danirixin functions by competitively antagonizing the CXCR2 receptor, a key G-protein coupled receptor (GPCR) involved in neutrophil chemotaxis. The diagram below illustrates this signaling pathway and the inhibitory action of **Danirixin**.

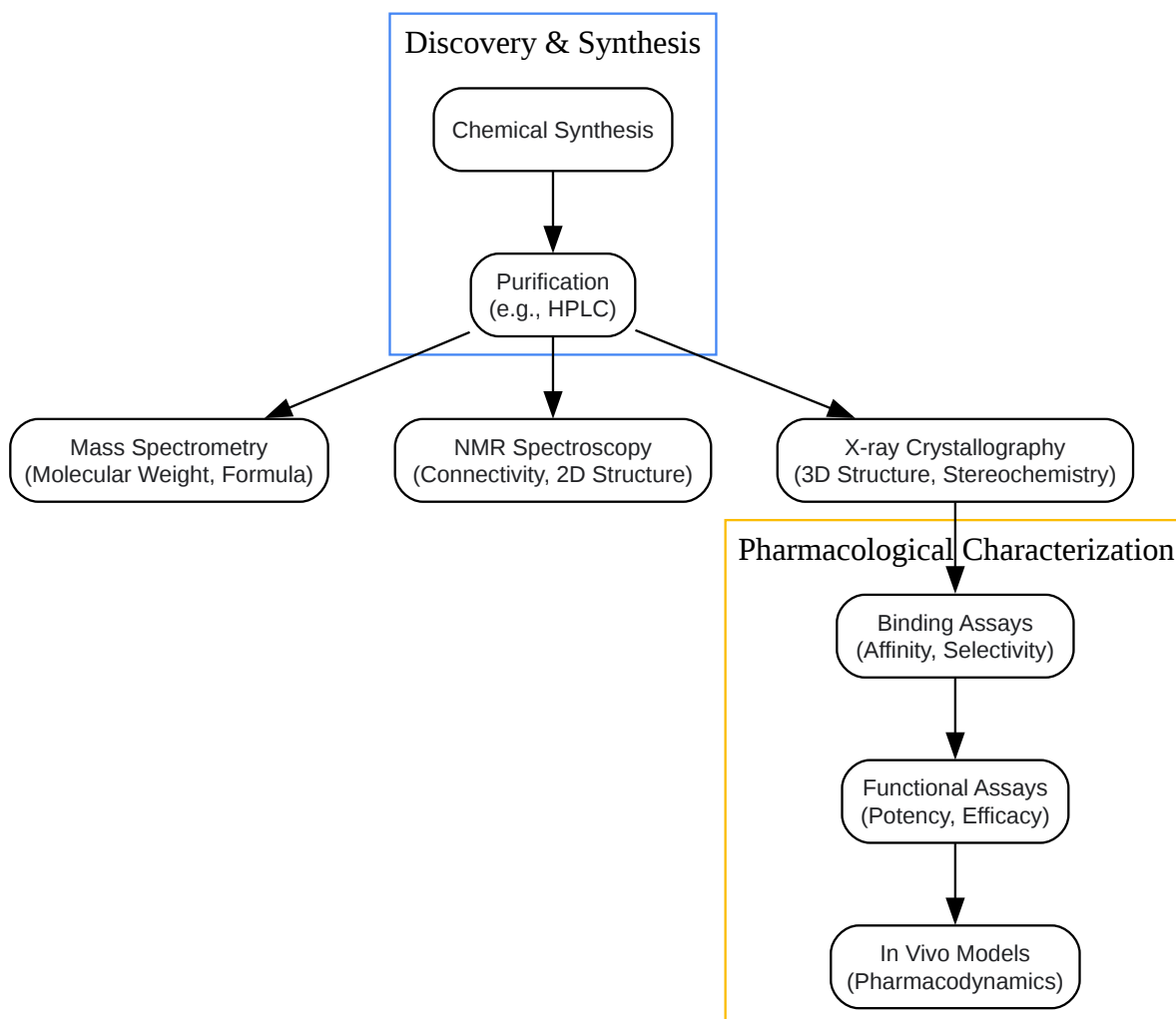


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Caption: **Danirixin** competitively blocks chemokine binding to the CXCR2 receptor.

Experimental Workflow for Structure Elucidation

The logical workflow for identifying and characterizing a novel small molecule like **Danirixin** is depicted below.



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Caption: General workflow for small molecule synthesis and characterization.

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References

- 1. researchgate.net [researchgate.net]
- 2. Danirixin: A Reversible and Selective Antagonist of the CXC Chemokine Receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CXCR2 antagonist for patients with chronic obstructive pulmonary disease with chronic mucus hypersecretion: a phase 2b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
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